molecular formula C9H9F4N B13110380 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

Katalognummer: B13110380
Molekulargewicht: 207.17 g/mol
InChI-Schlüssel: ZBOWUJJDCNGTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is a chemical compound with the molecular formula C₉H₉F₄N and a molecular weight of 207.168 g/mol It is characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, making it a fluorinated aromatic amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with trifluoroacetic acid and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is unique due to the presence of both trifluoromethyl and fluoro groups on the aromatic ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .

Eigenschaften

Molekularformel

C9H9F4N

Molekulargewicht

207.17 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI-Schlüssel

ZBOWUJJDCNGTEL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.